2-Furoyltrifluoroacetone

Descripción general

Descripción

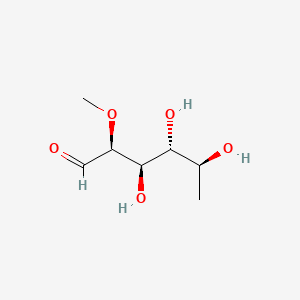

2-Furoyltrifluoroacetone (CAS number 326-90-9) is a derivative of β-diketone with a furan and a trifluoromethyl substituents . It is directly applied as a ligand to the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays .

Synthesis Analysis

The synthesis of 2-Furoyltrifluoroacetone involves the use of it as a viable technique to bind with the surface of BaMgF4:Eu3+ phosphor. This process has been proven to be an effective strategy in preparing inorganic materials .Molecular Structure Analysis

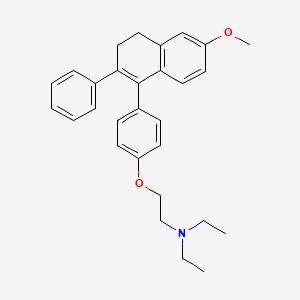

The molecular formula of 2-Furoyltrifluoroacetone is C8H5F3O3 . It is a derivative of β-diketone with a furan and a trifluoromethyl substituents .Chemical Reactions Analysis

The furan of 2-Furoyltrifluoroacetone can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution . The β-diketone (1,3-diketone) moiety is a precursor for many other heterocyclic compounds . 2-Furoyltrifluoroacetone reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea pyrimidine .Physical And Chemical Properties Analysis

2-Furoyltrifluoroacetone is a solid at 20 degrees Celsius . It has a molecular weight of 206.12 g/mol . It appears as a white or colorless to yellow to orange powder to lump to clear liquid . It has a melting point of 21 °C and a boiling point of 84 °C/10 mmHg . Its relative density is 1.391 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Luminescent Complexes

2-Furoyltrifluoroacetone is directly applied as a ligand to the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have high quantum efficiency of 77% and long lifetime of 842 μs .

Synthesis of Heterocyclic Compounds

The β-diketone (1,3-diketone) moiety of 2-Furoyltrifluoroacetone is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine .

Drug Discovery

The heterocyclic compounds synthesized from 2-Furoyltrifluoroacetone are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Synthesis of Isoxazoles

2-Furoyltrifluoroacetone reacts with hydroxylamine to form isoxazole . Isoxazoles are a class of organic compounds that have been extensively studied for their diverse biological activities.

Synthesis of Pyrazoles

2-Furoyltrifluoroacetone reacts with hydrazine to form pyrazole . Pyrazoles are a class of organic compounds that are used in the synthesis of various pharmaceuticals.

Synthesis of Pyrimidines

2-Furoyltrifluoroacetone reacts with urea to form pyrimidine . Pyrimidines are a class of organic compounds that are fundamental to many biological processes.

Chelating Ligands for Rare-Earth Metals

2-Furoyltrifluoroacetone has been studied as a chelating ligand for 16 rare-earth metals in aqueous solutions . The force of interaction between the metals and nonsymmetric β-diketones increases as 2-furoyltrifluoroacetone < 2-thenoyltrifluoroacetone < benzoyltrifluoroacetone < 2-naphthyltrifluoroacetone .

Diels-Alder Reactions

The furan of 2-Furoyltrifluoroacetone can be easily modified via Diels-Alder reactions with electron deficient dienophiles and electrophilic substitution . This makes it a versatile building block in organic synthesis.

Safety and Hazards

2-Furoyltrifluoroacetone causes skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . Use only in a well-ventilated area and wear protective clothing . In case of skin contact, rinse with water and get medical advice if skin irritation occurs . In case of eye contact, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .

Direcciones Futuras

2-Furoyltrifluoroacetone is used in the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . The heterocyclic compounds formed by its reactions are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Mecanismo De Acción

2-Furoyltrifluoroacetone, also known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a derivative of β-diketone with a furan and a trifluoromethyl substituents . This compound has a wide range of applications in various fields, including OLEDs, displays, and drug discovery .

Target of Action

The primary targets of 2-Furoyltrifluoroacetone are luminescent terbium (Tb III) and lanthanide (Ln III) complexes . These complexes are used in OLEDs and displays .

Mode of Action

2-Furoyltrifluoroacetone acts as a ligand in the synthesis of these luminescent complexes . The furan of 2-Furoyltrifluoroacetone can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution .

Biochemical Pathways

The β-diketone (1,3-diketone) moiety of 2-Furoyltrifluoroacetone is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine . These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Pharmacokinetics

Its physical properties such as melting point (19 °c – 21 °c), boiling point (203 °c at 760 mmhg), and relative density (1391 g/mL at 25 °C) have been reported .

Result of Action

The result of the action of 2-Furoyltrifluoroacetone is the formation of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have a high quantum efficiency of 77% and a long lifetime of 842 μs .

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLPCALGCHDBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059811 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furoyltrifluoroacetone | |

CAS RN |

326-90-9 | |

| Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-furoyltrifluoroacetone interact with metal ions, and what are the downstream effects?

A1: 2-furoyltrifluoroacetone (HFTA) acts as a chelating ligand, forming stable complexes with various metal ions, particularly rare-earth metals. [, , ] This interaction stems from its structure, featuring two oxygen atoms from the carbonyl and hydroxyl groups that can coordinate with metal ions. [] The formation of these complexes influences the solubility, extraction behavior, and spectroscopic properties of the metal ions. [, , ] For example, HFTA exhibits a rapid extraction kinetic for Zirconium (Zr) and Hafnium (Hf) compared to other chelating agents like 2-thenoyltrifluoroacetone (HTTA). [] This difference in extraction kinetics is attributed to HFTA's lower distribution constant (Kd) and acid dissociation constant (pKa), leading to a higher concentration of the coordinating anion (FTA-) in the aqueous phase. []

Q2: What is the structural characterization of 2-furoyltrifluoroacetone?

A2: 2-Furoyltrifluoroacetone is a β-diketone with the molecular formula C8H5F3O3 and a molecular weight of 206.11 g/mol. [, ] It exists in equilibrium with its enol tautomer, which plays a crucial role in its chelating ability. Spectroscopically, the UV absorption spectra of metal complexes with fluorinated β-diketones, including HFTA, show a shift in the λmax associated with the enol ring to longer wavelengths compared to the free diketone. []

Q3: How does the structure of β-diketones relate to their complex stability with metal ions?

A3: Research indicates a correlation between the structure of β-diketones and the stability of their metal complexes. Studies comparing HFTA with analogous β-diketones like 2-thenoyltrifluoroacetone, benzoyltrifluoroacetone, and 2-naphthyltrifluoroacetone revealed that the stability of their complexes with rare-earth metals increased with the size and complexity of the substituent on the diketone. [] This trend suggests that steric and electronic factors influenced by the substituent group play a role in determining the strength of metal-ligand interactions.

Q4: Are there any analytical techniques used to study 2-furoyltrifluoroacetone and its metal complexes?

A4: Researchers employ various analytical methods to investigate HFTA and its interactions with metal ions. Spectrophotometry is widely used to study the complex formation and determine stability constants. [] This technique utilizes the characteristic UV-Vis absorption of the metal complexes, which differ from the free ligand and metal ions. [, ] Other methods, like solvent extraction combined with gamma-ray spectrometry, are employed to study the extraction behavior of metal ions using HFTA. [] These studies contribute to understanding the kinetics and mechanisms of metal extraction by HFTA.

Q5: How do computational chemistry and modeling contribute to understanding 2-furoyltrifluoroacetone?

A5: Density Functional Theory (DFT) modeling helps to elucidate the properties of HFTA and its complexes. [] This computational approach allows researchers to calculate and predict spectral properties, acid-base characteristics, and complexing behaviors, providing a theoretical basis for experimental observations. By simulating molecular interactions, DFT modeling offers insights into the structural features and electronic factors governing the reactivity and stability of HFTA and its metal complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)

![N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide](/img/structure/B1205034.png)

![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)